molecular formula C25H27ClN4 B12204680 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12204680
M. Wt: 419.0 g/mol
InChI Key: YBNJXUWIYWJXMI-UHFFFAOYSA-N
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Description

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenyl group, and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 3-aminopyrazoles and 4-chlorobenzaldehyde derivatives, under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including changes in gene expression, protein activity, and cellular behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for scientific research .

Properties

Molecular Formula

C25H27ClN4

Molecular Weight

419.0 g/mol

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C25H27ClN4/c1-16(18-9-7-6-8-10-18)27-22-15-21(25(3,4)5)28-24-23(17(2)29-30(22)24)19-11-13-20(26)14-12-19/h6-16,27H,1-5H3

InChI Key

YBNJXUWIYWJXMI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)NC(C)C4=CC=CC=C4

Origin of Product

United States

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